molecular formula C17H14Cl2N2O3S B3004500 4-chlorophenyl 1-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-yl}ethyl ether CAS No. 321574-13-4

4-chlorophenyl 1-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-yl}ethyl ether

Cat. No.: B3004500
CAS No.: 321574-13-4
M. Wt: 397.27
InChI Key: HMFRSZJRMIDRGJ-UHFFFAOYSA-N
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Description

4-chlorophenyl 1-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-yl}ethyl ether is a useful research compound. Its molecular formula is C17H14Cl2N2O3S and its molecular weight is 397.27. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Agents

Compounds related to 4-chlorophenyl 1-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-yl}ethyl ether have been investigated for their potential as antimicrobial and anticancer agents. Research has shown that certain derivatives exhibit higher anticancer activity than reference drugs like doxorubicin and also possess significant antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Characterization

The process of synthesizing and characterizing related compounds involves various chemical reactions and analyses. These compounds are characterized using techniques like IR, NMR, and Mass Spectra. The synthesis process often includes cyclization and sulfonylation, contributing to the formation of new substituted nitrosopyrazoles and other derivatives (Diana et al., 2018).

Structural Studies

Structural characterization of related compounds is crucial for understanding their properties and potential applications. Studies involve single crystal diffraction and other methods to determine molecular structures, providing insights into intramolecular interactions and geometries (Zhang, Zhang, & Guo, 2009).

Antiviral Activities

Some derivatives of this compound have been explored for their antiviral activities. Synthesis of specific sulfonamide derivatives starting from 4-chlorobenzoic acid showed potential anti-tobacco mosaic virus activity (Chen et al., 2010).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations are used to predict the biological effects and understand the molecular structure of these compounds. Such studies help in understanding the interaction of these compounds with biological targets and their reactivity properties (Viji et al., 2020).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the sources, it’s known that piperazine derivatives, which this compound is a part of, often act as H1 receptor antagonists . They have a higher affinity to H1 receptors than histamine, which makes them effective in treating allergic reactions .

Properties

IUPAC Name

5-[1-(4-chlorophenoxy)ethyl]-1-(4-chlorophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3S/c1-12(24-15-6-2-13(18)3-7-15)17-10-11-20-21(17)25(22,23)16-8-4-14(19)5-9-16/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFRSZJRMIDRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1S(=O)(=O)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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